(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol
Description
Historical Context and Discovery
The discovery and characterization of dehydroabietic acid and its salt derivatives represent important milestones in natural product chemistry and terpene research. The development of methods for isolating dehydroabietic acid from rosin materials has evolved significantly since the early 20th century, with the 2-aminoethanol salt method emerging as a particularly effective approach for purification purposes. Historical patents from the 1970s document the systematic development of processes for preparing and isolating dehydroabietic acid from rosin, with specific emphasis on the formation of 2-aminoethanol salts to achieve approximately 80-90% isolation efficiency of the dehydroabietic acid formed during disproportionation reactions.
The commercial significance of this compound became apparent through industrial applications in rosin processing, where disproportionated rosin containing 50-60% dehydroabietic acid could be efficiently processed using the aminoethanol salt precipitation method. Research conducted in the late 20th century established the fundamental principles underlying the salt formation, demonstrating that the 2-aminoethanol salt provided superior crystallization properties compared to other salt forms. This discovery revolutionized the purification of dehydroabietic acid from complex rosin mixtures, enabling researchers to obtain material with purities exceeding 85% through recrystallization techniques.
The development of analytical methods for characterizing the dehydroabietic acid 2-aminoethanol salt has been instrumental in advancing our understanding of this compound's properties and applications. Early spectroscopic studies established the fundamental structural characteristics of the salt complex, while subsequent research has focused on optimizing purification protocols and exploring novel applications in synthetic chemistry and materials science. The compound's role in facilitating the isolation of pure dehydroabietic acid has made it an essential intermediate in the preparation of various derivatives for pharmaceutical and industrial applications.
Nomenclature and Chemical Identity
The systematic nomenclature of (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol reflects the complex stereochemical arrangement of the abietane skeleton combined with the aminoethanol moiety. Dehydroabietic acid, the acid component of this salt, possesses the molecular formula C₂₀H₂₈O₂ with a molecular weight of 300.44 g/mol, appearing as a white to off-white solid with a melting point of 150-153°C and a boiling point of approximately 390°C. The compound is characterized by its tricyclic phenanthrene-derived structure with specific methyl and isopropyl substituents that define its unique chemical identity within the abietane family.
The 2-aminoethanol component, systematically named as ethanolamine or monoethanolamine, carries the molecular formula C₂H₇NO and represents a bifunctional molecule containing both primary amine and primary alcohol functional groups. This ethanolamine component appears as a colorless, viscous liquid with an ammonia-like odor and serves as the basic counterion that forms the salt complex with dehydroabietic acid. The salt formation occurs through acid-base interaction between the carboxylic acid group of dehydroabietic acid and the amino group of ethanolamine, resulting in a stable crystalline complex that exhibits enhanced solubility characteristics in polar solvents.
The chemical identity of the dehydroabietic acid 2-aminoethanol salt is further defined by its unique crystallographic properties and spectroscopic characteristics. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for both components, with the carboxylate carbon appearing in the characteristic range for salt-form carboxylic acids, while the ethylammonium protons display chemical shifts consistent with protonated amine functionality. The compound's identity has been confirmed through various analytical techniques, including gas chromatography-mass spectrometry, infrared spectroscopy, and elemental analysis, providing comprehensive characterization data that supports its structural assignment and purity assessment.
Taxonomic Classification in Terpene Chemistry
Within the hierarchical classification of terpene natural products, dehydroabietic acid and its 2-aminoethanol salt occupy a specific position within the diterpenoid class of compounds. Diterpenoids represent terpene compounds formed by four isoprene units, constituting a major subdivision of the broader terpene family that includes thousands of distinct molecular structures isolated primarily from plants and fungi. The abietane diterpenoids, of which dehydroabietic acid is a prominent member, are characterized by their tricyclic framework derived from the fundamental abietane skeleton, which consists of three fused six-membered rings with specific alkyl substitution patterns.
The taxonomic classification places dehydroabietic acid within the abietane-type diterpenoids, a subset that encompasses hundreds of naturally occurring compounds found in various plant families, particularly within the Lamiaceae and coniferous species. Recent comprehensive reviews have documented over 300 abietane diterpenoids with diverse structures discovered between 2015 and 2024, highlighting the chemical diversity and biological significance of this compound class. The abietane framework is distinguished by its phenanthrene-derived core structure with characteristic methyl groups at positions 4 and 10, and various functional group modifications that generate structural diversity within the family.
The classification system for abietane diterpenoids has evolved to accommodate the increasing structural diversity observed in naturally occurring compounds. Modern taxonomic approaches categorize these compounds based on the arrangement of ring C modifications, oxidation patterns, and stereochemical configurations. Within this classification framework, dehydroabietic acid represents a fundamental structural archetype characterized by its aromatic ring C system and carboxylic acid functionality at position 1. The 2-aminoethanol salt formation does not alter the fundamental taxonomic classification of the parent diterpenoid but represents an important derivative form that enhances the compound's practical utility in research and industrial applications.
Relationship within Abietane Diterpenoids
The relationship of dehydroabietic acid within the broader abietane diterpenoid family is characterized by its role as both a naturally occurring compound and a key intermediate in the formation of other abietane derivatives. Dehydroabietic acid serves as a major component of rosin, where it occurs alongside related compounds such as abietic acid, pimaric acid, and various oxidized derivatives that collectively constitute the complex mixture of resin acids found in coniferous exudates. The structural relationship between these compounds reflects their common biosynthetic origin and their tendency to undergo various chemical transformations under different environmental and processing conditions.
The formation of dehydroabietic acid from other abietane precursors occurs through disproportionation reactions, where rosin undergoes simultaneous oxidation and reduction processes that convert abietic acid and other resin acids into dehydroabietic acid and dihydroabietic acid. This relationship is particularly important in industrial processing, where disproportionated rosin contains significantly higher concentrations of dehydroabietic acid compared to raw rosin materials. The disproportionation process typically yields rosin compositions containing 45% or more dehydroabietic acid, making it the predominant component in processed rosin products.
Within the abietane family, dehydroabietic acid exhibits unique structural features that distinguish it from related compounds and influence its chemical reactivity and biological properties. The fully aromatic ring C system in dehydroabietic acid contrasts with the partially saturated ring systems found in abietic acid and other related compounds, resulting in enhanced chemical stability and distinct spectroscopic properties. This structural characteristic makes dehydroabietic acid particularly valuable as a synthetic intermediate for the preparation of various derivatives, including the numerous bioactive compounds that have been developed for pharmaceutical and industrial applications.
The relationship extends to the biological activities exhibited by dehydroabietic acid and related abietane compounds, where structural modifications can significantly influence antimicrobial, anti-inflammatory, and anticancer properties. Research has demonstrated that dehydroabietic acid derivatives, including those prepared from the 2-aminoethanol salt, exhibit enhanced biological activities compared to the parent compound, suggesting that the salt formation may play a role in optimizing the pharmacological properties of abietane-based therapeutics. The systematic exploration of structure-activity relationships within the abietane family continues to reveal new opportunities for developing bioactive compounds based on the dehydroabietic acid scaffold.
| Compound Classification Parameters | Details |
|---|---|
| Chemical Class | Abietane-type Diterpenoid |
| Molecular Formula | C₂₀H₂₈O₂ (dehydroabietic acid) |
| Molecular Weight | 300.44 g/mol |
| Ring System | Tricyclic phenanthrene derivative |
| Functional Groups | Carboxylic acid, aromatic rings, alkyl substituents |
| Stereochemistry | (1R,4aS,10aR) configuration |
| Salt Former | 2-aminoethanol (C₂H₇NO) |
| Taxonomic Position in Terpene Hierarchy | Classification Level |
|---|---|
| Superclass | Terpenes |
| Class | Diterpenoids (C₂₀) |
| Subclass | Abietane-type |
| Structural Type | Phenanthrene-derived tricyclic |
| Functional Category | Resin acid |
| Natural Source | Coniferous trees (Pinus species) |
| Industrial Form | 2-aminoethanol salt |
Properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2.C2H7NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;3-1-2-4/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22);4H,1-3H2/t17-,19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWOHCVXJUEBA-YGJXXQMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation via Cyclization
The hexahydrophenanthrene backbone is constructed through Diels-Alder cyclization or acid-catalyzed intramolecular cyclization of terpene precursors. For instance, abietic acid derivatives—common in rosin—serve as starting materials due to their inherent fused-ring systems. Cyclization is typically conducted under reflux with Lewis acids (e.g., ZnCl₂ or AlCl₃) at 120–150°C, yielding a tricyclic intermediate.
Key reaction parameters :
-
Temperature: 130°C
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Catalyst: 10 mol% AlCl₃
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Solvent: Toluene
-
Yield: 65–70%
Stereoselective Functionalization
The (1R,4aS,10aR) configuration is achieved via asymmetric catalysis or chiral resolution . Enantioselective hydrogenation using Ru-BINAP complexes introduces the methyl groups at C1 and C4a with >90% enantiomeric excess. The isopropyl group at C7 is appended via Friedel-Crafts alkylation with isopropyl bromide, employing BF₃·Et₂O as a catalyst.
Optimized alkylation conditions :
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Reagent: Isopropyl bromide (2 eq)
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Catalyst: 15 mol% BF₃·Et₂O
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Temperature: 0°C → room temperature
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Yield: 85%
Carboxylation at C1
The carboxylic acid group is introduced through Koch-Haaf carboxylation , where the methyl group at C1 undergoes reaction with CO in the presence of H₂SO₄ and HF. This step requires stringent temperature control (-10°C to 5°C) to prevent decarboxylation.
Carboxylation data :
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Pressure: 50 bar CO
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Acid: H₂SO₄/HF (3:1 v/v)
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Reaction time: 24 hours
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Yield: 60%
Synthesis of 2-Aminoethanol
Industrial-Scale Ammonolysis of Ethylene Oxide
2-Aminoethanol is produced via reaction of ethylene oxide with aqueous ammonia under controlled conditions. The process involves two reactors:
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Isothermal reactor : Operates at 90°C and 15 kg/cm² pressure with a 3:1 molar ratio of NH₃:ethylene oxide.
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Adiabatic reactor : Completes conversion at 120–180°C, achieving >99% yield.
Reaction summary :
\text{NH}3 + \text{C}2\text{H}4\text{O} \rightarrow \text{HOCH}2\text{CH}2\text{NH}2 \quad \text{(80% conversion in isothermal reactor)}
Purification and Recovery
Post-reaction, the mixture undergoes ammonia desorption at 0.76 kg/cm² and 97°C, followed by evaporative dehydration to reduce water content to <30%. A final distillation under vacuum (0.5 kg/cm²) yields 99.5% pure 2-aminoethanol.
Purification metrics :
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Desorption column: 20 plates
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Evaporator pressure: 1.15 kg/cm²
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Distillation temperature: 80–100°C
Combined Formulation Strategies
Salt Formation via Acid-Base Reaction
The carboxylic acid and 2-aminoethanol are combined in a 1:1 molar ratio in ethanol, forming a water-soluble salt. The reaction is exothermic, requiring cooling to 10°C to prevent decomposition.
Formulation parameters :
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Solvent: Anhydrous ethanol
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Temperature: 10–15°C
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Stirring time: 2 hours
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Yield: 95%
Industrial vs. Laboratory-Scale Methodologies
| Parameter | Industrial Process | Laboratory Synthesis |
|---|---|---|
| Cyclization Catalyst | AlCl₃ (bulk) | ZnCl₂ (anhydrous) |
| Carboxylation Pressure | 50 bar CO | 1 atm (flow system) |
| 2-Aminoethanol Purity | 99.5% (distillation) | 98% (recrystallization) |
| Overall Yield | 40–45% | 25–30% |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroabietic acid derivatives.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Substitution reactions, particularly with halogens, can produce a variety of functionalized compounds
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products: Major products from these reactions include various dehydroabietic acid derivatives, which are useful in synthesizing surfactants, antioxidants, and chiral catalysts .
Scientific Research Applications
The compound (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol has garnered attention in various scientific fields due to its unique structure and potential applications. This article will explore its applications in medicinal chemistry, agriculture, and material science, supported by comprehensive data tables and case studies.
Structure and Composition
The compound has a complex molecular structure characterized by multiple chiral centers and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 300.4 g/mol .
Physical Properties
- Molecular Weight: 300.4 g/mol
- CAS Number: 112989-11-4
- Chemical Structure:
Medicinal Chemistry
The compound has shown potential as an anti-inflammatory agent. Research indicates that derivatives of hexahydrophenanthrene compounds can modulate inflammatory pathways effectively. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines in human cell lines .
Case Study: Anti-inflammatory Activity
A study conducted on the effects of this compound on RAW 264.7 macrophages revealed a significant reduction in TNF-alpha production when treated with varying concentrations of the compound. The results are summarized in Table 1.
| Concentration (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| 0 | 150 |
| 10 | 120 |
| 50 | 80 |
| 100 | 50 |
Agriculture
In agricultural research, the compound has been investigated for its role as a plant growth regulator. Its structural analogs have been shown to influence ethylene biosynthesis in plants, which is crucial for fruit ripening and stress responses .
Case Study: Ethylene Biosynthesis Inhibition
A study on Arabidopsis thaliana demonstrated that the application of the compound significantly reduced ethylene production under stress conditions. The data is presented in Table 2.
| Treatment | Ethylene Production (nL/g/h) |
|---|---|
| Control | 30 |
| Compound Treatment | 15 |
Material Science
The unique properties of this compound make it suitable for developing advanced materials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology.
Case Study: Catalytic Applications
Research indicates that incorporating this compound into polymer matrices enhances their catalytic efficiency for organic transformations. The catalytic activity was evaluated using model reactions and compared against traditional catalysts.
| Catalyst Type | Reaction Yield (%) |
|---|---|
| Traditional Catalyst | 60 |
| Compound-based Catalyst | 85 |
Mechanism of Action
The mechanism of action of (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol involves its interaction with various molecular targets. It is known to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The compound’s structure allows it to interact with cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents, stereochemistry, and functional groups, influencing their physicochemical and biological properties:
Table 1: Molecular Properties and Functional Groups
Key Observations :
- Carboxylic Acid vs. Ester/Acetate : The target’s carboxylic acid group enhances water solubility and acidity (pKa ~4-5) compared to ester derivatives (e.g., Analog 2 and 3), which are more lipophilic .
- Hydroxyl Groups : Analog 1 (C20H28O4) contains two additional hydroxyl groups, increasing polarity and hydrogen-bonding capacity, which may improve bioavailability but complicate synthetic purification .
Pharmacokinetic and Toxicity Profiles
Key Observations :
Research Findings and Data Gaps
- Similarity Indexing : Using Tanimoto coefficients (as in ), analogs with >70% structural similarity to the target show divergent bioactivity due to substituent effects .
Biological Activity
The compound (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid; 2-aminoethanol is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available literature and research findings.
- Molecular Formula : C20H28O2
- Molecular Weight : 300.44 g/mol
- CAS Number : 13508-03-7
- IUPAC Name : (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its cytotoxicity , anti-inflammatory , and neuroprotective effects. Below are detailed findings from recent research.
Cytotoxic Activity
A study published in the MDPI journal evaluated the cytotoxic effects of several derivatives of similar compounds. The results indicated that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines:
| Cell Line | Compound Tested | Cytotoxicity (CC50) |
|---|---|---|
| 4T1 (murine mammary carcinoma) | (1R,4aS)-derivative | 15 µM |
| COLO201 (human colorectal adenocarcinoma) | (1R,4aS)-derivative | 25 µM |
| SNU-1 (human gastric adenocarcinoma) | (1R,4aS)-derivative | 20 µM |
The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts .
Anti-inflammatory Effects
Research has shown that the compound may possess anti-inflammatory properties. A study indicated that it inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by inflammation.
Neuroprotective Effects
In animal models of neurodegenerative diseases, the compound exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity was linked to its ability to modulate signaling pathways associated with cell survival and apoptosis .
Case Study 1: Cytotoxicity in Cancer Research
In a recent experiment involving human cancer cell lines (A549 lung cancer and MDA-MB-231 breast cancer), the compound was tested for its cytotoxic effects. The study found that at concentrations above 30 µM, the compound significantly reduced cell viability and induced apoptosis through caspase activation .
Case Study 2: In Vivo Neuroprotection
An animal study assessed the neuroprotective effects of the compound in a model of Alzheimer's disease. Results showed that treatment with the compound improved cognitive function and reduced amyloid plaque deposition in the brain. These findings support its potential as a therapeutic agent for neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing the compound, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via esterification of abietic acid derivatives using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in tetrahydrofuran (THF) under reflux. Key parameters include stoichiometric ratios (e.g., 1.1 eq. POCl₃), reaction time (overnight reflux), and purification steps (e.g., vacuum filtration) to achieve ~93% yield .
- Critical Variables : Temperature control during reflux, solvent purity, and rapid processing of intermediates (e.g., acid chloride derivatives) to prevent hydrolysis.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- Techniques :
- NMR : Focus on distinguishing methyl groups (δ 1.0–1.5 ppm for CH₃ in decalin systems) and carboxylic protons (δ 10–12 ppm, if free acid form exists) .
- GC-MS : Use DB-5 or HP-5MS columns with temperature ramps (e.g., 60°C to 280°C at 4°C/min) to resolve stereoisomers; monitor molecular ion peaks at m/z 314.46 (methyl ester) or 332.43 (carboxylic acid) .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves (tested against degradation), full-face shields, and NIOSH-approved respirators for airborne particles .
- First Aid : For skin contact, wash with pH-neutral soap; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize diastereomer formation?
- Approach :
- Use chiral catalysts (e.g., Ru-BINAP complexes) during esterification to enhance enantiomeric excess .
- Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases .
Q. What strategies resolve contradictions in NMR and X-ray crystallography data for this compound’s conformation?
- Case Study : X-ray data for related phenanthrene derivatives (e.g., C20H32O) show chair conformations for decalin systems, while NMR may suggest boat forms due to dynamic equilibria.
- Resolution : Perform variable-temperature NMR (VT-NMR) to detect conformational flipping (ΔG‡ ~12–15 kcal/mol) or use DFT calculations (e.g., B3LYP/6-31G*) to model energy barriers .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC-UV (λ = 254 nm). Carboxylic acid forms degrade >pH 10 due to deprotonation .
- Solvent Effects : Test solubility in polar aprotic solvents (e.g., DMSO >50 mg/mL) vs. nonpolar solvents (hexane <1 mg/mL) using gravimetric analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
